2-Butenoic acid, phenylmethyl ester

Description

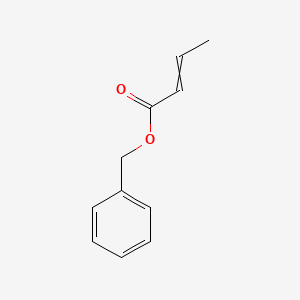

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-6-11(12)13-9-10-7-4-3-5-8-10/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPTYZLUYHXITE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0070318 | |

| Record name | 2-Butenoic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0070318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65416-24-2 | |

| Record name | Benzyl crotonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65416-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0070318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl but-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Butenoic Acid, Phenylmethyl Ester: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butenoic acid, phenylmethyl ester, commonly known as benzyl crotonate, is an organic compound with applications primarily in the fragrance and flavor industries.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, structural details, synthesis, and spectral analysis. While direct involvement in drug development signaling pathways has not been identified in current literature, this document serves as a foundational resource for researchers exploring the potential of this and related molecules.

Chemical and Physical Properties

This compound is a colorless to pale straw-colored oily liquid.[1] It is characterized by a warm, herbaceous, and mildly spicy odor.[1] Key quantitative data are summarized in Table 1 for ease of comparison.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂O₂ | [2] |

| Molecular Weight | 176.21 g/mol | [3] |

| CAS Number | 65416-24-2 | [4] |

| Appearance | Colorless to pale yellow clear liquid | [4] |

| Boiling Point | 121-122 °C @ 10 Torr | [5] |

| Density | 1.0410 g/cm³ @ 20 °C | [5] |

| Refractive Index | 1.51500 to 1.52100 @ 20.00 °C | [3] |

| Solubility | Very slightly soluble in water; soluble in alcohol and oils. | [1] |

| Flash Point | 127.78 °C (262.00 °F) | [3] |

Chemical Structure and Isomerism

This compound consists of a benzyl group attached to a crotonate moiety. The presence of a carbon-carbon double bond in the butenoic acid portion gives rise to geometric isomerism, resulting in (E) and (Z) isomers, also known as trans and cis isomers, respectively. The (E)-isomer is the more common and stable form.

Caption: Chemical structures of the (E) and (Z) isomers of this compound.

Synthesis

The primary method for synthesizing this compound is through the Fischer esterification of crotonic acid with benzyl alcohol, typically in the presence of an acid catalyst.[1]

Experimental Protocol: Fischer Esterification

This protocol is based on the general principles of Fischer esterification for similar compounds.

Materials:

-

Crotonic acid

-

Benzyl alcohol

-

Sulfuric acid (concentrated) or p-toluenesulfonic acid

-

Anhydrous sodium sulfate

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Dean-Stark apparatus (optional, for water removal)

Procedure:

-

In a round-bottom flask, combine equimolar amounts of crotonic acid and benzyl alcohol.

-

Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the carboxylic acid).

-

If using a Dean-Stark apparatus to remove water and drive the equilibrium, add a suitable solvent like toluene and reflux the mixture. Water will be collected in the side arm of the apparatus.

-

If not using a Dean-Stark trap, reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with an organic solvent such as diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude benzyl crotonate.

-

The crude product can be purified by vacuum distillation.

Caption: General experimental workflow for the synthesis of benzyl crotonate via Fischer esterification.

Spectral Data for Structural Elucidation

The structure of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl and crotonate moieties. The protons on the phenyl ring typically appear as a multiplet in the aromatic region (~7.3 ppm). The benzylic protons (-CH₂-) would be a singlet around 5.1 ppm. The vinyl protons of the crotonate group will show signals in the olefinic region (~5.8-7.0 ppm) with characteristic coupling constants for the (E) and (Z) isomers. The methyl protons will appear as a doublet around 1.8 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon (~166 ppm), the carbons of the phenyl ring (~127-136 ppm), the benzylic carbon (~66 ppm), the vinyl carbons (~122-145 ppm), and the methyl carbon (~18 ppm).

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (176.21 g/mol ). Common fragmentation patterns for benzyl esters include the loss of the benzyl group to form a tropylium ion (m/z 91) and cleavage at the ester linkage.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands. A strong C=O stretching vibration for the ester carbonyl group is expected around 1720 cm⁻¹. The C=C stretching of the alkene will appear around 1650 cm⁻¹. C-H stretching vibrations for the aromatic and vinyl groups will be observed above 3000 cm⁻¹, while the aliphatic C-H stretches will be below 3000 cm⁻¹. The C-O stretching of the ester will be in the 1100-1300 cm⁻¹ region.

Reactivity and Stability

Information on the reactivity and stability of this compound is limited. General reactivity would be expected at the ester functional group (hydrolysis under acidic or basic conditions) and the carbon-carbon double bond (e.g., addition reactions). Safety data sheets indicate a lack of comprehensive data on hazardous reactions and decomposition products.

Relevance to Drug Development and Signaling Pathways

Currently, there is no direct evidence in the scientific literature linking this compound to specific signaling pathways or its use as a lead compound in drug development. While some related benzyl derivatives have been investigated for various biological activities, such as antimicrobial and cytotoxic effects, specific data for benzyl crotonate in these areas is scarce.[6][7] Researchers interested in the pharmacological potential of this compound would need to conduct initial in vitro and in vivo studies to explore any relevant biological activities.

Caption: Logical relationship illustrating the current lack of data connecting benzyl crotonate to drug development signaling pathways.

Conclusion

This compound is a well-characterized compound with established chemical and physical properties. Its synthesis is straightforward, and its structure can be readily confirmed by standard spectroscopic methods. While its primary applications are in the flavor and fragrance industry, its potential in other areas, including pharmaceuticals, remains largely unexplored. This technical guide provides a solid foundation of its chemical nature for any future research into its biological activities and potential therapeutic applications.

References

- 1. archivepp.com [archivepp.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benzyl crotonate, 65416-24-2 [thegoodscentscompany.com]

- 5. whitman.edu [whitman.edu]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity and bioactivation mechanism of benzyl 2-chloro-1,1,2-trifluoroethyl sulfide and benzyl 1,2,3,4,4-pentachlorobuta-1,3-dienyl sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Benzyl Crotonate from Crotonic Acid and Benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of benzyl crotonate from crotonic acid and benzyl alcohol. It details various synthetic methodologies, including Fischer esterification with different acid catalysts, enzymatic synthesis, and transesterification. This guide is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to select and execute the optimal synthetic route for their specific needs, with a focus on efficiency, sustainability, and product purity.

Introduction

Benzyl crotonate, a fragrance ingredient with a fruity, balsamic odor, is synthesized through the esterification of crotonic acid with benzyl alcohol. The selection of a synthetic method is critical and depends on factors such as desired yield and purity, cost-effectiveness, environmental impact, and scalability. This guide explores the primary synthesis pathways, providing detailed experimental protocols and comparative data to inform this decision-making process.

Synthetic Methodologies

The synthesis of benzyl crotonate can be broadly categorized into three main approaches: Fischer-Speier esterification, enzymatic catalysis, and transesterification. Each method offers distinct advantages and disadvantages in terms of reaction conditions, catalyst requirements, and overall efficiency.

Fischer-Speier Esterification

Fischer-Speier esterification is a classic and widely used method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product.

Several acid catalysts can be employed for the synthesis of benzyl crotonate, with p-toluenesulfonic acid and sulfuric acid being the most common.

-

p-Toluenesulfonic Acid (PTSA): A solid, organic acid that is relatively easy to handle and often provides good yields.

-

Sulfuric Acid (H₂SO₄): A strong, inexpensive mineral acid that can lead to high conversions but may also promote side reactions and presents challenges in handling and disposal.

Table 1: Comparison of Acid Catalysts for Fischer Esterification of Benzyl Crotonate

| Catalyst | Typical Yield | Typical Purity | Advantages | Disadvantages |

| p-Toluenesulfonic Acid | High | >98%[1] | Easy to handle (solid), high purity of product[1] | More expensive than sulfuric acid |

| Sulfuric Acid | Moderate to High | Variable | Inexpensive, readily available | Corrosive, can cause charring, difficult to remove completely |

Enzymatic Synthesis

Enzymatic synthesis, utilizing lipases as biocatalysts, offers a green and highly selective alternative to traditional chemical methods. These reactions are typically performed under mild conditions, minimizing by-product formation and energy consumption. While specific data for benzyl crotonate is limited, studies on analogous esters like benzyl cinnamate and benzyl acetate show very high yields, often exceeding 97%.[2][3]

Table 2: Potential Advantages of Enzymatic Synthesis of Benzyl Crotonate

| Parameter | Description |

| Catalyst | Immobilized Lipases (e.g., from Candida antarctica) |

| Potential Yield | >97% (inferred from analogous reactions)[2][3] |

| Purity | High (due to high selectivity of enzymes) |

| Advantages | Mild reaction conditions, high selectivity, environmentally friendly ("green" synthesis), reusable catalyst. |

| Disadvantages | Longer reaction times, higher initial catalyst cost, potential for enzyme inhibition.[4] |

Transesterification

Transesterification involves the reaction of an ester (e.g., methyl crotonate) with an alcohol (benzyl alcohol) in the presence of a catalyst to produce a different ester (benzyl crotonate). This method can be advantageous when the starting ester is readily available or when direct esterification is problematic. Both acid and base catalysts can be used.

Table 3: Transesterification for Benzyl Crotonate Synthesis

| Parameter | Description |

| Starting Materials | Methyl Crotonate, Benzyl Alcohol |

| Catalysts | Acid catalysts (e.g., sulfuric acid), Base catalysts (e.g., sodium methoxide), Heterogeneous catalysts (e.g., silica-supported boric acid) |

| Potential Yield | High (can exceed 90% under optimized conditions) |

| Advantages | Can be driven to completion with excess alcohol, avoids the production of water. |

| Disadvantages | Requires a pre-existing ester, potential for side reactions depending on the catalyst. |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of benzyl crotonate via Fischer esterification using p-toluenesulfonic acid.

Fischer Esterification using p-Toluenesulfonic Acid

This protocol is adapted from a large-scale synthesis of a similar ester and provides a robust method for producing high-purity benzyl crotonate.[1]

Materials:

-

Crotonic acid

-

Benzyl alcohol

-

p-Toluenesulfonic acid

-

Cyclohexane (or another suitable solvent for azeotropic removal of water)

Procedure:

-

To a reaction flask equipped with a Dean-Stark apparatus and a reflux condenser, add crotonic acid, benzyl alcohol, and cyclohexane.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the mixture to reflux (approximately 80°C for cyclohexane) and continuously remove the water-cyclohexane azeotrope using the Dean-Stark trap.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically several hours).[1]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure to remove the solvent.

-

Purify the crude benzyl crotonate by vacuum distillation to obtain the final product with high purity. A purity of 98.8% has been reported for a similar ester synthesized under these conditions.[1]

Visualizing the Synthesis

To better understand the chemical processes and workflows involved in the synthesis of benzyl crotonate, the following diagrams are provided.

Caption: Chemical reaction for the synthesis of benzyl crotonate.

Caption: General experimental workflow for benzyl crotonate synthesis.

Caption: Decision flowchart for selecting a synthetic route.

Conclusion

The synthesis of benzyl crotonate from crotonic acid and benzyl alcohol can be effectively achieved through several methods, with Fischer esterification using p-toluenesulfonic acid being a well-documented and high-yielding approach. For applications where environmental impact is a primary concern, enzymatic synthesis presents a promising, albeit potentially slower and more costly, alternative. Transesterification offers another viable route, particularly if the corresponding methyl or ethyl ester is readily available. The choice of the optimal synthetic pathway will ultimately be guided by the specific requirements of the research or development project, balancing the need for high purity and yield with considerations of cost, safety, and environmental sustainability. This guide provides the foundational knowledge and practical protocols to make an informed decision for the successful synthesis of benzyl crotonate.

References

- 1. Crotonic acid benzyl ester synthesis - chemicalbook [chemicalbook.com]

- 2. Production of benzyl cinnamate by a low-cost immobilized lipase and evaluation of its antioxidant activity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of benzyl cinnamate by enzymatic esterification of cinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of Phenylmethyl 2-Butenoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylmethyl 2-butenoate, also known as benzyl crotonate, is an ester recognized for its warm, herbaceous, and mildly spicy aroma.[1] While extensively used in the fragrance and flavor industries, a comprehensive understanding of its physical properties is crucial for its application in scientific research and developmental studies. This technical guide provides a detailed overview of the key physical characteristics of phenylmethyl 2-butenoate, including its molecular and structural information, thermodynamic properties, and solubility profile. Methodologies for the experimental determination of these properties are also presented to aid in laboratory settings.

Compound Identification and Structure

Proper identification of a compound is fundamental for any scientific investigation. Phenylmethyl 2-butenoate is systematically named benzyl (E)-but-2-enoate.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | benzyl (E)-but-2-enoate |

| Synonyms | Phenylmethyl 2-butenoate, Benzyl crotonate, 2-Butenoic acid, phenylmethyl ester |

| CAS Number | 65416-24-2[1] |

| Molecular Formula | C₁₁H₁₂O₂[2] |

| Molecular Weight | 176.21 g/mol [2] |

| Canonical SMILES | CC=CC(=O)OCC1=CC=CC=C1[3] |

| InChI Key | NCPTYZLUYHXITE-UHFFFAOYSA-N[4] |

Quantitative Physical Properties

The physical properties of phenylmethyl 2-butenoate are summarized in the following table. It is important to note that some variations in reported values exist in the literature, which can be attributed to different experimental conditions and purity of the samples.

Table 2: Physical Properties of Phenylmethyl 2-Butenoate

| Property | Value | Conditions |

| Appearance | Colorless to pale yellow, clear oily liquid.[1][5] | Ambient |

| Melting Point | 112 °C (decomposition)[1][4] | - |

| -70 °C[2] | ||

| Boiling Point | 121-122 °C[1][2][4] | 10 Torr |

| 249-250 °C[5] | 760 mmHg | |

| 250.7 °C[3] | 760 mmHg | |

| Density | 1.0410 g/cm³[1][2][4] | 20 °C |

| 1.02900 to 1.03500 g/cm³[5] | 25 °C | |

| 1.043 g/cm³[3] | - | |

| Refractive Index | 1.51500 to 1.52100[5] | 20 °C |

| 1.522[2] | - | |

| Flash Point | 127.78 °C (262.00 °F)[5] | Closed Cup |

| 128.2 °C[2][3] | - | |

| Solubility | Very slightly soluble in water.[1] Soluble in alcohol and oils.[1] | - |

Experimental Protocols

Synthesis of Phenylmethyl 2-Butenoate

A common method for the synthesis of esters is the Fischer esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst.

-

Reaction: Crotonic acid is reacted with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically heated under reflux with a Dean-Stark apparatus to remove the water formed, driving the equilibrium towards the product.

-

Purification: The crude product is washed with a sodium bicarbonate solution to remove unreacted acid, followed by washing with brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure. Final purification is achieved by vacuum distillation.

Determination of Boiling Point

The boiling point can be determined using a simple distillation apparatus or a Thiele tube method.

-

Apparatus: A round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure: A small amount of the purified phenylmethyl 2-butenoate is placed in the distillation flask with a boiling chip. The apparatus is assembled for simple distillation. The flask is heated, and the temperature is recorded when the liquid is boiling and the vapor temperature is stable. The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Determination of Density

The density of liquid phenylmethyl 2-butenoate can be determined using a pycnometer or a digital density meter.

-

Apparatus: A pycnometer of a known volume and a balance.

-

Procedure: The empty pycnometer is weighed. It is then filled with the sample, ensuring no air bubbles are present, and weighed again. The temperature of the sample is recorded. The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how light propagates through the substance and is a useful indicator of purity.

-

Apparatus: An Abbé refractometer.

-

Procedure: A few drops of phenylmethyl 2-butenoate are placed on the prism of the refractometer. The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs. The refractive index is read from the scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Determination of Solubility

The solubility in various solvents can be determined by simple miscibility tests.

-

Procedure: A small, measured amount of phenylmethyl 2-butenoate is added to a test tube containing a measured volume of the solvent (e.g., water, ethanol, diethyl ether). The mixture is agitated, and the solubility is observed and recorded as soluble, partially soluble, or insoluble.

Workflow and Relationships

The following diagram illustrates a general workflow for the synthesis and characterization of phenylmethyl 2-butenoate.

Conclusion

This technical guide provides a consolidated resource on the physical properties of phenylmethyl 2-butenoate for the scientific community. The tabulated data offers a quick reference, while the outlined experimental protocols provide a foundation for laboratory investigation. A clear understanding of these fundamental properties is essential for the effective utilization of this compound in research and development, ensuring reproducibility and accuracy in experimental outcomes.

References

Spectroscopic Profile of Benzyl Crotonate (CAS 65416-24-2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl Crotonate (CAS No. 65416-24-2), a compound of interest in various chemical and pharmaceutical research fields. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and validation of these findings.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for Benzyl Crotonate.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Ar-H |

| ~6.98 | dq | 1H | =CH- |

| ~5.85 | dq | 1H | =CH- |

| ~5.15 | s | 2H | O-CH₂-Ar |

| ~1.88 | dd | 3H | CH₃ |

Note: This data is predicted based on the chemical structure of Benzyl Crotonate and typical chemical shifts for similar functional groups. Experimental data may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~166 | C =O |

| ~145 | =C H- |

| ~136 | Ar-C (quaternary) |

| ~128.5 | Ar-C H |

| ~128.2 | Ar-C H |

| ~128.0 | Ar-C H |

| ~122 | =C H- |

| ~66 | O-C H₂-Ar |

| ~18 | C H₃ |

Note: This data is predicted based on the chemical structure of Benzyl Crotonate and typical chemical shifts.

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-O stretch (ester) |

| ~750, ~700 | Strong | C-H bend (aromatic, out-of-plane) |

Note: This data is predicted based on the functional groups present in Benzyl Crotonate.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 176 | Moderate | [M]⁺ (Molecular Ion) |

| 108 | High | [C₇H₈O]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 69 | Moderate | [C₄H₅O]⁺ |

Note: Fragmentation patterns are based on typical ester fragmentation pathways.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of Benzyl Crotonate (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

¹H and ¹³C NMR Acquisition: Spectra are typically acquired on a 400 MHz NMR spectrometer.[1]

-

¹H NMR: A standard pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of around 4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is used with a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

References

A Technical Guide to the Solubility of Benzyl Crotonate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzyl crotonate in common organic solvents. Understanding the solubility of this compound is critical for a range of applications, including formulation development, reaction chemistry, and purification processes in the pharmaceutical and fragrance industries. Due to a lack of extensive, publicly available quantitative data, this guide offers qualitative solubility information based on established chemical principles, alongside a detailed experimental protocol for determining precise solubility values.

Core Concepts in Solubility

The principle of "like dissolves like" is the foundation for understanding the solubility of benzyl crotonate. This principle states that substances with similar polarities are more likely to be soluble in one another. Benzyl crotonate, an ester, possesses both polar (the ester group) and nonpolar (the benzyl and crotonate hydrocarbon portions) characteristics, suggesting it will exhibit a range of solubilities across different solvent classes.

Qualitative Solubility of Benzyl Crotonate

The following table summarizes the anticipated qualitative solubility of benzyl crotonate in a selection of common organic solvents. This information is inferred from its chemical structure and the general properties of the solvents. It is important to note that these are estimations and experimental verification is recommended for any critical application. One source confirms that benzyl crotonate is soluble in alcohol and oils[1].

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Alcohols | Ethanol | Soluble | The hydroxyl group in ethanol can hydrogen bond with the ester oxygen of benzyl crotonate, and the ethyl group has a similar polarity to the hydrocarbon portions of the molecule. |

| Methanol | Soluble | Similar to ethanol, methanol's polarity and ability to hydrogen bond facilitate the dissolution of benzyl crotonate. | |

| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent that can effectively solvate the polar ester group of benzyl crotonate. |

| Esters | Ethyl Acetate | Soluble | As an ester itself, ethyl acetate has a similar polarity profile to benzyl crotonate, making them highly miscible. |

| Ethers | Diethyl Ether | Soluble | Diethyl ether is a relatively nonpolar solvent that can dissolve the hydrocarbon portions of benzyl crotonate, while the ether oxygen can interact with the ester group. |

| Hydrocarbons | Hexane | Slightly Soluble | Hexane is a nonpolar solvent and is expected to have limited ability to dissolve the more polar benzyl crotonate. |

| Toluene | Soluble | The aromatic ring in toluene can interact favorably with the benzyl group of benzyl crotonate through pi-stacking interactions, enhancing solubility. |

Experimental Protocol for Determining Benzyl Crotonate Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of benzyl crotonate in a given organic solvent.

Objective: To determine the saturation solubility of benzyl crotonate in a specific organic solvent at a controlled temperature.

Materials:

-

Benzyl crotonate (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of benzyl crotonate to a series of vials.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

-

For finely dispersed solids, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of benzyl crotonate.

-

-

Data Analysis:

-

Calculate the solubility of benzyl crotonate in the solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of benzyl crotonate solubility.

Caption: Workflow for determining benzyl crotonate solubility.

Conclusion

References

An In-depth Technical Guide to the Stereoisomers of 2-Butenoic Acid, Phenylmethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-Butenoic acid, phenylmethyl ester, also known as benzyl crotonate. Due to the presence of a carbon-carbon double bond in the butenoic acid moiety, this compound exists as two geometric isomers: (2E)-2-Butenoic acid, phenylmethyl ester and (2Z)-2-Butenoic acid, phenylmethyl ester. This document details their chemical structure, physical properties, synthesis, separation, and characterization, with a focus on providing actionable data and experimental protocols for professionals in the field.

Chemical Structure and Identification

The two stereoisomers of this compound are distinguished by the spatial arrangement of the substituents around the C2-C3 double bond. The (E)-isomer, or trans-isomer, has the higher priority groups on opposite sides of the double bond, while the (Z)-isomer, or cis-isomer, has them on the same side.

Diagram of (E) and (Z) Stereoisomers:

Caption: Chemical structures of the (E) and (Z) stereoisomers.

Physical and Chemical Properties

Quantitative data for the stereoisomers of this compound is crucial for experimental design and interpretation. The following table summarizes the available physical properties. It is important to note that some reported data does not differentiate between the isomers and may correspond to a mixture.

| Property | (2E)-2-Butenoic acid, phenylmethyl ester | (Z)-2-Butenoic acid, phenylmethyl ester | Benzyl Crotonate (Isomer not specified) |

| CAS Number | 71338-71-1[1] | Not explicitly found | 65416-24-2[2] |

| Molecular Formula | C₁₁H₁₂O₂ | C₁₁H₁₂O₂ | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol | 176.21 g/mol | 176.21 g/mol |

| Boiling Point | est. 249°C at 760 mmHg[1] | Data not available | 121-122 °C at 10 Torr[2][3][4], 249-250 °C at 760 mmHg[5] |

| Melting Point | Data not available | Data not available | 112 °C (decomp)[2][3], -70 °C[4] |

| Density | Data not available | Data not available | 1.0410 g/cm³ at 20 °C[3][4] |

| Refractive Index | Data not available | Data not available | 1.51500 to 1.52100 at 20 °C[5] |

| Solubility | Data not available | Data not available | Very slightly soluble in water; soluble in alcohol and oils[2] |

| Appearance | Data not available | Data not available | Colorless to pale yellow oily liquid[2] |

Experimental Protocols

Synthesis

A common method for the synthesis of benzyl crotonate is the direct esterification of crotonic acid with benzyl alcohol. This reaction is typically performed under azeotropic conditions to remove the water formed and drive the equilibrium towards the product.[2]

Diagram of Synthesis Workflow:

Caption: General workflow for the synthesis of benzyl crotonate.

Detailed Protocol for Esterification:

-

Reactant Mixture: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine crotonic acid (1.0 equivalent), benzyl alcohol (1.2 equivalents), and a suitable solvent such as toluene.

-

Catalyst: Add a catalytic amount of a strong acid, for example, sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Separate the organic layer and wash it with brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the benzyl crotonate as a mixture of (E) and (Z) isomers.

Separation of Stereoisomers

The separation of the (E) and (Z) isomers of benzyl crotonate can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose.

Diagram of Separation Workflow:

References

A Technical Guide to Benzyl Crotonate: Commercial Availability, Purity, and Experimental Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of benzyl crotonate, a key chemical intermediate. This document details its commercial suppliers, available purity grades, and relevant experimental protocols for its synthesis, purification, and analysis. Furthermore, it explores its potential biological activities and associated signaling pathways, offering valuable insights for its application in research and drug development.

Commercial Suppliers and Purity Grades of Benzyl Crotonate

Benzyl crotonate is available from a variety of chemical suppliers, catering to the diverse needs of the research and development community. The purity of commercially available benzyl crotonate typically ranges from 95% to over 99%, suitable for applications ranging from general laboratory use to more sensitive analytical and biological studies. While not always explicitly stated in catalogs, these grades often align with "Technical," "Research Grade," or "High Purity" designations. For applications in drug development and other highly sensitive research, it is recommended to request a certificate of analysis (CoA) from the supplier to confirm the exact purity and impurity profile.

Below is a summary of prominent commercial suppliers of benzyl crotonate and the typical purity grades offered:

| Supplier | Website | Stated Purity/Grade | Notes |

| BOC Sciences | --INVALID-LINK-- | Research Chemicals, Biochemicals | Offers a range of services including custom synthesis.[1] |

| Penta International | --INVALID-LINK-- | Not specified | A long-standing supplier in the chemical industry. |

| SRS Aromatics Ltd | --INVALID-LINK-- | High-quality materials | Focus on fragrance and flavor industries.[1] |

| Synerzine, Inc. | --INVALID-LINK-- | Not specified | Specializes in flavor and fragrance ingredients. |

| Hangzhou Leap Chem Co., Ltd. | --INVALID-LINK-- | Bulk Drug Intermediates | Provides a range of fine chemicals for research and production.[2] |

| The Good Scents Company | --INVALID-LINK-- | Assay: 95.00 to 100.00 | Provides detailed physical and organoleptic properties. |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- | ≥98% | Offers various grades for different research applications.[3] |

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and analysis of benzyl crotonate, compiled from established chemical literature.

Synthesis of Benzyl Crotonate via Fischer Esterification

The most common and straightforward method for synthesizing benzyl crotonate is the Fischer esterification of crotonic acid with benzyl alcohol, using an acid catalyst.[4][5]

Materials:

-

Crotonic acid

-

Benzyl alcohol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene or another suitable solvent for azeotropic removal of water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine crotonic acid and a molar excess of benzyl alcohol (typically 1.5 to 2 equivalents).

-

Add a suitable solvent, such as toluene, to facilitate the azeotropic removal of water.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude benzyl crotonate.

Purification by Fractional Distillation

The crude benzyl crotonate can be purified by fractional distillation under reduced pressure to obtain a high-purity product.[6][7][8]

Apparatus:

-

A round-bottom flask

-

A fractionating column (e.g., Vigreux or packed column)

-

A condenser

-

A receiving flask

-

A vacuum source and a manometer

-

A heating mantle with a stirrer

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

-

Place the crude benzyl crotonate in the round-bottom flask with a few boiling chips or a magnetic stir bar.

-

Gradually apply vacuum to the system.

-

Begin heating the flask gently.

-

Monitor the temperature at the head of the fractionating column. Discard the initial fraction, which may contain lower-boiling impurities.

-

Collect the fraction that distills at the boiling point of benzyl crotonate at the applied pressure (approximately 121-122 °C at 10 Torr).[2][9]

-

Once the main fraction is collected, stop the heating and allow the apparatus to cool before releasing the vacuum.

Analytical Methods for Purity Assessment

The purity of the synthesized and purified benzyl crotonate should be assessed using standard analytical techniques.

GC-MS is a powerful technique for determining the purity of volatile compounds like benzyl crotonate and for identifying any impurities.[10][11]

Typical GC-MS Parameters:

-

Column: A non-polar capillary column (e.g., DB-5MS or HP-5MS).

-

Injector Temperature: 250-280 °C.

-

Oven Program: Start at a lower temperature (e.g., 60-80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-280 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron Ionization (EI) mode.

-

Scan Range: A suitable mass range to detect benzyl crotonate (m/z 176.21) and potential impurities.

Sample Preparation:

-

Dissolve a small amount of the benzyl crotonate sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume of the solution into the GC-MS.

-

The purity can be determined by the relative peak area of benzyl crotonate in the resulting chromatogram.

¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure of benzyl crotonate and for detecting any structural impurities.[12][13]

Expected Chemical Shifts (in CDCl₃):

-

¹H NMR: Signals corresponding to the benzylic protons, the vinyl protons of the crotonate moiety, and the methyl protons. The coupling patterns of the vinyl protons will confirm the trans configuration.

-

¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons of the benzyl group, the vinylic carbons, and the methyl carbon.

Potential Biological Activity and Signaling Pathways

While benzyl crotonate itself has not been extensively studied for its biological activity in the context of drug development, structurally related compounds have shown interesting pharmacological properties, particularly anti-inflammatory effects. This suggests potential avenues for research into the bioactivity of benzyl crotonate.

Potential Anti-Inflammatory Activity and the NF-κB Signaling Pathway

Several studies have demonstrated the anti-inflammatory properties of compounds containing a benzyl group and other related natural products. For instance, benzyl isothiocyanates have been shown to modulate inflammation through the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14] The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development.[15][16][17]

The canonical NF-κB signaling pathway is activated by pro-inflammatory stimuli, leading to the transcription of genes involved in inflammation. It is plausible that benzyl crotonate could exert anti-inflammatory effects by interfering with this pathway.

Caption: Potential inhibitory effect of benzyl crotonate on the NF-κB signaling pathway.

Potential Interaction with PPAR Signaling Pathways

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in metabolism and inflammation.[18][19] Some benzyloxybenzyl-based compounds have been identified as potent and selective PPARδ agonists.[20] Given the structural similarities, it is conceivable that benzyl crotonate could also interact with PPARs, thereby influencing metabolic and inflammatory processes. Further research is warranted to explore this potential interaction.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of benzyl crotonate.

Caption: A typical experimental workflow for benzyl crotonate synthesis and characterization.

References

- 1. benzyl crotonate, 65416-24-2 [thegoodscentscompany.com]

- 2. echemi.com [echemi.com]

- 3. Benzyl butyrate ≥98%, FCC, FG | 103-37-7 [sigmaaldrich.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. Purification [chem.rochester.edu]

- 7. vernier.com [vernier.com]

- 8. scribd.com [scribd.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. In situ high-pressure 13C/1H NMR reaction studies of benzyl alcohol oxidation over a Pd/Al2O3 catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 13. magritek.com [magritek.com]

- 14. Benzyl isothiocyanates modulate inflammation, oxidative stress, and apoptosis via Nrf2/HO-1 and NF-κB signaling pathways on indomethacin-induced gastric injury in rats - Food & Function (RSC Publishing) [pubs.rsc.org]

- 15. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of NF-κB/MAPK signaling and induction of apoptosis by salicylate synthase NbtS in Nocardia farcinica promotes neuroinflammation development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. apexbt.com [apexbt.com]

- 20. Discovery of highly potent and selective benzyloxybenzyl-based peroxisome proliferator-activator receptor (PPAR) delta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

synonyms and IUPAC nomenclature for benzyl crotonate

This technical guide provides an in-depth overview of benzyl crotonate, including its chemical nomenclature, physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and a visualization of its synthesis mechanism. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Nomenclature and Synonyms

Benzyl crotonate is an organic compound, specifically an ester formed from benzyl alcohol and crotonic acid.

IUPAC Name: benzyl (E)-but-2-enoate[1]

Synonyms:

-

Benzyl trans-crotonate[4]

-

Crotonic acid, benzyl ester

Physicochemical Properties

The key physicochemical properties of benzyl crotonate are summarized in the table below. This data is essential for its handling, application, and analysis in a laboratory setting.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₁₁H₁₂O₂ | [2][5] | |

| Molecular Weight | 176.21 | g/mol | [2] |

| Appearance | Colorless to pale yellow oily liquid | [1] | |

| Boiling Point | 121-122 | °C at 10 Torr | [2] |

| 250.7 | °C at 760 mmHg | [1] | |

| Melting Point | 112 | °C (decomposes) | [2] |

| Density | 1.029 - 1.035 | g/cm³ at 25 °C | [3] |

| Refractive Index | 1.515 - 1.521 | at 20 °C | [3] |

| Flash Point | 127.78 | °C (Tag Closed Cup) | [3] |

| Solubility | Very slightly soluble in water; soluble in alcohol and oils. | [1] |

Experimental Protocols

Synthesis of Benzyl Crotonate via Fischer Esterification

The most common method for synthesizing benzyl crotonate is the Fischer esterification of crotonic acid with benzyl alcohol, using an acid catalyst. The removal of water as it is formed drives the equilibrium towards the product.

Materials:

-

Crotonic acid

-

Benzyl alcohol

-

Toluene

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine crotonic acid (1.0 equivalent), benzyl alcohol (1.2 equivalents), and a suitable volume of toluene to facilitate azeotropic removal of water.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 1-2 mol%) to the reaction mixture.

-

Reflux: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap while the toluene will overflow back into the reaction flask. Continue the reflux until the theoretical amount of water has been collected, indicating the reaction is complete. This is typically monitored over several hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

The crude benzyl crotonate can be further purified by vacuum distillation to yield the final product.

-

Analysis of Benzyl Crotonate by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like benzyl crotonate.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for ester analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Helium (carrier gas)

-

Autosampler or manual injection syringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of the benzyl crotonate sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

-

GC-MS Method:

-

Injector: Set the injector temperature to 250 °C. Inject a 1 µL sample in split mode (e.g., 50:1 split ratio).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/minute.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Use helium at a constant flow rate of 1.0 mL/minute.

-

Mass Spectrometer:

-

Operate in electron ionization (EI) mode at 70 eV.

-

Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C.

-

Acquire data in full scan mode over a mass range of m/z 40-400.

-

-

-

Data Analysis: Identify the benzyl crotonate peak in the total ion chromatogram based on its retention time. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST). The mass spectrum should show characteristic fragments of benzyl crotonate, including the molecular ion peak.

Reaction Mechanism Visualization

The synthesis of benzyl crotonate via Fischer esterification proceeds through a well-established nucleophilic acyl substitution mechanism. The key steps are visualized in the diagram below.

Caption: Fischer esterification mechanism for benzyl crotonate synthesis.

References

Methodological & Application

Application Notes and Protocols: 2-Butenoic acid, phenylmethyl ester in the Flavor and Fragrance Industry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butenoic acid, phenylmethyl ester, commonly known as benzyl crotonate, is an aromatic ester that contributes to the flavor and fragrance profiles of various consumer products. This document provides detailed application notes and experimental protocols for the evaluation and use of benzyl crotonate in the flavor and fragrance industry. Its characteristic warm, herbaceous, and mildly spicy aroma makes it a versatile ingredient in the creation of complex flavor and fragrance compositions.[1] This ester is valued for its ability to impart natural-smelling notes and warmth to formulations, finding application in rose, lavender, amber, and oriental-type fragrances, as well as in the reconstruction of essential oils.[1]

Physicochemical and Organoleptic Properties

A summary of the key physicochemical and organoleptic properties of this compound is presented below. This data is essential for formulators to understand the behavior and sensory contribution of the ingredient.

| Property | Value | Reference |

| Synonyms | Benzyl crotonate, Benzyl but-2-enoate | [1][2][3] |

| CAS Number | 65416-24-2 | [3] |

| Molecular Formula | C₁₁H₁₂O₂ | [2][4] |

| Molecular Weight | 176.21 g/mol | [3] |

| Appearance | Colorless to pale yellow clear liquid | [1][3] |

| Odor Profile | Warm, herbaceous, spicy, balsamic | [3] |

| Boiling Point | 249-250 °C at 760 mmHg | [3] |

| Specific Gravity | 1.029 - 1.035 @ 25°C | [3] |

| Refractive Index | 1.515 - 1.521 @ 20°C | [3] |

| Solubility | Soluble in alcohol and oils; very slightly soluble in water. | [1] |

Flavor and Fragrance Applications

Benzyl crotonate is utilized in a variety of flavor and fragrance formulations. Its warm and spicy notes can enhance fruit and floral profiles, and it can be used to add complexity to savory flavors.

Representative Flavor Profile:

The following table presents a representative flavor profile for this compound based on sensory evaluation by a trained panel. The intensities are rated on a scale from 0 (not perceptible) to 10 (very strong).

| Flavor/Aroma Descriptor | Intensity (0-10) | Notes |

| Herbaceous | 7 | Green, slightly leafy |

| Spicy | 6 | Warm, reminiscent of cinnamon and clove |

| Fruity | 4 | Subtle berry and plum notes |

| Floral | 3 | Faint rose and carnation undertones |

| Balsamic | 5 | Sweet, resinous character |

| Waxy | 2 | Minor fatty note |

Experimental Protocols

Protocol 1: Sensory Evaluation - Quantitative Descriptive Analysis (QDA)

This protocol outlines the procedure for characterizing the flavor and fragrance profile of this compound using a trained sensory panel.

1. Panelist Selection and Training:

-

Select 10-12 panelists based on their sensory acuity, descriptive ability, and availability.

-

Conduct training sessions to familiarize panelists with the aroma and taste of various aromatic esters, including benzyl crotonate.

-

Develop a consensus vocabulary of descriptive terms for the sensory attributes of the test substance.

2. Sample Preparation:

-

Prepare a series of dilutions of this compound in an appropriate solvent (e.g., propylene glycol for flavor, ethanol for fragrance) at concentrations relevant to its intended use. A starting concentration of 10 ppm in water or a suitable food matrix is recommended for flavor evaluation. For fragrance evaluation, a 1% solution in ethanol can be used on a smelling strip.

3. Evaluation Procedure:

-

Present the samples to the panelists in a controlled environment (i.e., sensory booths with controlled lighting and temperature, free of extraneous odors).[5]

-

Samples should be coded with random three-digit numbers and presented in a randomized order to avoid bias.[5]

-

Panelists will evaluate the intensity of each descriptive attribute on a 15-cm line scale anchored with "low" and "high" at the ends.

-

Provide panelists with unsalted crackers and purified water to cleanse their palates between samples.

4. Data Analysis:

-

Convert the line scale ratings to numerical data.

-

Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across different concentrations.

-

Generate a spider web plot to visualize the flavor/fragrance profile.

Protocol 2: Instrumental Analysis - Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.[6][7]

1. Instrumentation:

-

Gas Chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

-

Mass Spectrometer (MS) for compound identification.

-

Appropriate capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

2. Sample Preparation:

-

Prepare a solution of this compound in a suitable volatile solvent (e.g., dichloromethane) at a concentration of 100 ppm.

3. GC-O-MS Analysis:

-

Injector: 250°C, splitless mode.

-

Oven Program: Start at 40°C for 2 min, ramp at 5°C/min to 250°C, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Effluent Split: Split the column effluent between the FID, MS, and ODP (e.g., 1:1:1 ratio).

-

ODP: Heated transfer line at 250°C, humidified air added to the effluent to prevent nasal dryness.

-

Olfactometry: A trained assessor sniffs the ODP effluent and records the retention time, odor descriptor, and intensity of each detected odor event.

-

MS: Scan range of m/z 35-350.

4. Data Analysis:

-

Correlate the retention times of the odor events with the peaks from the FID and MS chromatograms.

-

Identify the compound responsible for each odor event by its mass spectrum.

-

Generate an aromagram, which is a plot of odor intensity versus retention time.

Protocol 3: Stability Testing

This protocol describes a method for evaluating the stability of this compound in a finished product under accelerated conditions.[8][9]

1. Sample Preparation:

-

Prepare a fragrance formulation containing this compound at a typical use level (e.g., 0.5%) in a representative product base (e.g., fine fragrance, lotion, soap).

-

Prepare a control sample of the product base without the fragrance.

-

Package the samples in the intended final packaging.

2. Storage Conditions:

-

Store samples under the following conditions for a period of 12 weeks:

3. Evaluation Intervals:

-

Evaluate the samples at time zero, 2, 4, 8, and 12 weeks.

4. Evaluation Parameters:

-

Visual Assessment: Color, clarity, and phase separation.

-

Odor Assessment: A trained sensory panel evaluates any changes in the odor profile compared to the initial sample and a refrigerated control.

-

Chemical Analysis (GC-MS): Quantify the concentration of this compound to determine any degradation.

5. Data Presentation:

-

Summarize the results in a table, noting any significant changes in the evaluation parameters at each time point and under each storage condition.

Representative Stability Data:

The following table shows representative stability data for a fine fragrance containing 0.5% this compound.

| Storage Condition | Time (weeks) | Color Change | Odor Change | Benzyl Crotonate Concentration (%) |

| 40°C | 0 | None | None | 0.50 |

| 4 | Slight yellowing | Slight decrease in spicy notes | 0.48 | |

| 8 | Noticeable yellowing | Loss of herbaceous character | 0.45 | |

| 12 | Significant yellowing | Development of off-notes | 0.41 | |

| 25°C | 0 | None | None | 0.50 |

| 12 | None | Minimal change | 0.49 | |

| Light Exposure | 0 | None | None | 0.50 |

| 12 | Slight yellowing | Slight loss of top notes | 0.47 |

Safety and Regulatory Information

The safety of flavor ingredients is assessed by expert panels, such as the Flavor and Extract Manufacturers Association (FEMA) Expert Panel.[11][12][13] The FEMA GRAS (Generally Recognized As Safe) program evaluates substances based on their intended use in food.[14] The assessment process involves a comprehensive review of available scientific information, including exposure data, structural analogy, metabolism, and toxicology.[11][13] Benzyl derivatives, as a group, have been reaffirmed as GRAS, based in part on their rapid absorption, metabolic detoxification, and excretion in humans.[12]

Conclusion

This compound is a valuable ingredient in the flavor and fragrance industry, contributing warm, herbaceous, and spicy notes to a variety of products. The protocols outlined in this document provide a framework for the comprehensive evaluation of its sensory properties, chemical composition, and stability. Adherence to these standardized methods will ensure the consistent and effective use of this ingredient in product development. While specific quantitative data for this compound is not widely published, the representative data and methodologies presented here offer a robust guide for researchers and formulators.

References

- 1. BENZYL CROTONATE CAS#: 65416-24-2 [amp.chemicalbook.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. benzyl crotonate, 65416-24-2 [thegoodscentscompany.com]

- 4. benzyl crotonate - Wikidata [wikidata.org]

- 5. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]

- 6. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GC-O-MS technique and its applications in food flavor analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iltusa.com [iltusa.com]

- 9. orchadia.org [orchadia.org]

- 10. makingcosmetics.com [makingcosmetics.com]

- 11. FEMA GRAS--a GRAS assessment program for flavor ingredients. Flavor and Extract Manufacturers Association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. foreverest.net [foreverest.net]

- 13. femaflavor.org [femaflavor.org]

- 14. femaflavor.org [femaflavor.org]

Application of Benzyl Crotonate as a Precursor in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl crotonate, an α,β-unsaturated ester, serves as a versatile precursor in organic synthesis, primarily leveraging the reactivity of its conjugated double bond and ester functionality. Its applications span from fundamental carbon-carbon bond-forming reactions to the synthesis of complex carbocyclic and heterocyclic frameworks that are relevant to drug discovery and natural product synthesis. This document provides an overview of key synthetic applications of benzyl crotonate, complete with detailed experimental protocols for selected transformations.

The reactivity of benzyl crotonate is characterized by its susceptibility to nucleophilic attack at the β-carbon (conjugate or Michael addition) and its ability to act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reaction). These reactions allow for the stereocontrolled introduction of new functional groups and the construction of six-membered rings, respectively.

Key Applications

Benzyl crotonate is a valuable building block for the following types of reactions:

-

Michael Addition (1,4-Conjugate Addition): A wide range of nucleophiles, including organometallics, enolates, and heteroatomic nucleophiles, can add to the β-position of benzyl crotonate. This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Diels-Alder Reaction ([4+2] Cycloaddition): As a dienophile, benzyl crotonate can react with a variety of conjugated dienes to form substituted cyclohexene derivatives. This reaction is highly valuable for the construction of cyclic systems with control over stereochemistry.

-

Asymmetric Synthesis: Chiral catalysts or auxiliaries can be employed in conjunction with benzyl crotonate to achieve enantioselective transformations, leading to the synthesis of optically active molecules.

Experimental Protocols

Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to Benzyl Crotonate

This protocol describes the asymmetric conjugate addition of an arylboronic acid to an α,β-unsaturated ester, a reaction of significant interest for the synthesis of chiral β-arylated compounds, which are common motifs in pharmaceuticals. While the original study focused on N-benzyl crotonamide, the methodology is adaptable to benzyl crotonate.[1][2]

Reaction Scheme:

Caption: Asymmetric 1,4-addition of phenylboronic acid to benzyl crotonate.

Methodology:

A chiral rhodium catalyst is prepared in situ from Rh(acac)(CH₂=CH₂)₂ and a chiral phosphine ligand such as (S)-BINAP. The reaction is carried out in a suitable solvent, and the addition of an aqueous base has been shown to be crucial for improving chemical yields.[1][2]

Detailed Protocol (Adapted for Benzyl Crotonate):

-

To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Rh(acac)(CH₂=CH₂)₂ (3 mol%) and (S)-BINAP (3.3 mol%).

-

Add a degassed solvent (e.g., 1,4-dioxane/H₂O mixture).

-

Stir the mixture at room temperature for 30 minutes to pre-form the catalyst.

-

Add benzyl crotonate (1.0 mmol, 1.0 equiv) and phenylboronic acid (1.5 mmol, 1.5 equiv).

-

Add an aqueous solution of a base, such as K₂CO₃ (10-50 mol%).

-

Stir the reaction mixture at a specified temperature (e.g., 100 °C) and monitor the progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired (R)-benzyl 3-phenylbutanoate.

Quantitative Data (Expected):

Based on analogous reactions with N-benzyl crotonamide, high enantioselectivity is expected.[2]

| Entry | Substrate | Catalyst System | Yield (%) | ee (%) |

| 1 | Benzyl Crotonate | Rh(acac)(C₂H₄)₂ / (S)-BINAP | Moderate to High | >90 |

Copper-Catalyzed Conjugate Addition of Grignard Reagents

The conjugate addition of Grignard reagents to α,β-unsaturated esters, catalyzed by copper salts, is a classic and efficient method for carbon-carbon bond formation. This protocol outlines a general procedure for this transformation using benzyl crotonate as the Michael acceptor.

Reaction Scheme:

Caption: Copper-catalyzed conjugate addition of a Grignard reagent to benzyl crotonate.

Methodology:

The reaction involves the formation of an organocuprate species in situ from a Grignard reagent and a catalytic amount of a copper(I) salt. This organocuprate then undergoes a 1,4-addition to benzyl crotonate.

Detailed Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere, add a catalytic amount of a copper(I) salt (e.g., CuI or CuBr·SMe₂, 5 mol%).

-

Add a dry, ethereal solvent (e.g., THF or diethyl ether).

-

Cool the suspension to a low temperature (e.g., -78 °C or 0 °C).

-

Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 equiv) to the cooled suspension and stir for 15-30 minutes.

-

Add a solution of benzyl crotonate (1.0 equiv) in the same dry solvent dropwise via the dropping funnel, maintaining the low temperature.

-

Stir the reaction mixture at the low temperature for a specified time, monitoring the reaction progress by TLC.

-

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

The yields of conjugate addition products are generally good, though they can be influenced by the specific Grignard reagent and reaction conditions used.

| Entry | Grignard Reagent (R-MgX) | Copper Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | CH₃MgBr | CuI | THF | -78 to 0 | 70-85 |

| 2 | n-BuMgBr | CuBr·SMe₂ | Et₂O | 0 | 75-90 |

Conclusion

Benzyl crotonate is a readily accessible and versatile precursor for various synthetic transformations. Its utility in Michael additions and Diels-Alder reactions, coupled with the potential for asymmetric control, makes it a valuable tool for the synthesis of complex organic molecules. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this compound in their synthetic endeavors, with potential applications in the development of new pharmaceutical agents and other functional materials. Further exploration of its reactivity with a broader range of nucleophiles and dienes, particularly in the context of stereoselective catalysis, is likely to uncover new and valuable synthetic methodologies.

References

Application Notes and Protocols for the Quantification of Phenylmethyl 2-Butenoate

Introduction

Phenylmethyl 2-butenoate, also known as benzyl crotonate, is an ester used in the flavor and fragrance industry. Accurate and reliable quantification of this compound is crucial for quality control in various consumer products and for research in food science and toxicology. These application notes provide detailed protocols for the quantification of phenylmethyl 2-butenoate using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), catering to the needs of researchers, scientists, and drug development professionals.

Analytical Methods

Two primary analytical techniques are presented for the quantification of phenylmethyl 2-butenoate:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method ideal for the analysis of volatile and semi-volatile compounds. This is the recommended method for complex matrices.

-

High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for the analysis of a wide range of compounds. This method is advantageous for non-volatile or thermally labile samples.

Data Presentation

The following table summarizes representative quantitative data for the analytical methods. This data is based on a validated method for a structurally similar compound, benzyl chloride, and serves as a guideline for the expected performance of the described protocols.[1]

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |

| Linearity (R²) | > 0.99 | > 0.99 |

| Limit of Detection (LOD) | 0.04 - 0.17 mg/kg | 0.1 mg/L |

| Limit of Quantification (LOQ) | 0.13 - 0.52 mg/kg | 0.5 mg/L |

| Accuracy (% Recovery) | 86.91% - 110% | 98% - 102% |

| Precision (RSD) | 0.10% - 1.17% | < 2% |

| Range | 1 - 40 mg/L | 2 - 200 mg/L |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from a validated method for the analysis of a related benzyl compound in food matrices.[1]

1. Sample Preparation (Solid Samples, e.g., Food Products):